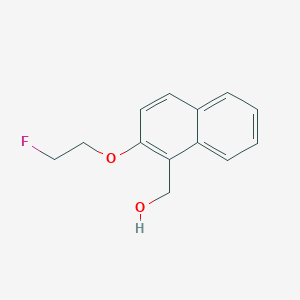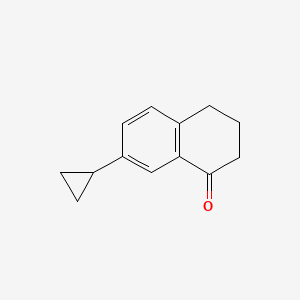
Tert-butyl 2-(3-fluoro-5-(methylsulfonyl)phenoxy)ethylcarbamate
Descripción general
Descripción
Tert-butyl 2-(3-fluoro-5-(methylsulfonyl)phenoxy)ethylcarbamate is an organic compound that features a tert-butyl carbamate group, a fluoro-substituted phenoxy group, and a methylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(3-fluoro-5-(methylsulfonyl)phenoxy)ethylcarbamate typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the phenoxy intermediate: The reaction of 3-fluoro-5-(methylsulfonyl)phenol with an appropriate alkylating agent to form the phenoxy intermediate.
Carbamate formation: The phenoxy intermediate is then reacted with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The methylsulfonyl group can undergo oxidation reactions, potentially forming sulfone derivatives.
Reduction: The fluoro-substituted phenoxy group can be reduced under specific conditions, although this is less common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Reduced phenoxy derivatives.
Substitution: Various substituted phenoxy derivatives.
Chemistry:
Synthesis of complex molecules: This compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in certain chemical reactions.
Biology and Medicine:
Drug development: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Biological probes: It can be used as a probe to study biological pathways involving its target molecules.
Industry:
Materials science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(3-fluoro-5-(methylsulfonyl)phenoxy)ethylcarbamate would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be determined by the compound’s structure and the nature of its interactions with biological molecules.
Comparación Con Compuestos Similares
- Tert-butyl 3-[(methylsulfonyl)oxy]-1-azetanecarboxylate
- Tert-butyl (1R,5S)-3-[(methylsulfonyl)oxy]-8-azabicyclo[3.2.1]octane-8-carboxylate
- Tert-butyl- (1S)-1-(hydroxymethyl)-3-(methylsulfanyl)propylcarbamate
Comparison:
- Structural Differences: While these compounds share the tert-butyl carbamate and methylsulfonyl groups, they differ in the nature of the other substituents and the overall molecular framework.
- Unique Features: Tert-butyl 2-(3-fluoro-5-(methylsulfonyl)phenoxy)ethylcarbamate is unique due to the presence of the fluoro-substituted phenoxy group, which can impart distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H20FNO5S |
|---|---|
Peso molecular |
333.38 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(3-fluoro-5-methylsulfonylphenoxy)ethyl]carbamate |
InChI |
InChI=1S/C14H20FNO5S/c1-14(2,3)21-13(17)16-5-6-20-11-7-10(15)8-12(9-11)22(4,18)19/h7-9H,5-6H2,1-4H3,(H,16,17) |
Clave InChI |
YJFUXGXMYMHXBX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCOC1=CC(=CC(=C1)S(=O)(=O)C)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-6-[(3-methoxyphenyl)sulfinyl]benzonitrile](/img/structure/B8314724.png)



![3-[4-(Methylthio)phenyl]thiophene](/img/structure/B8314756.png)




![4-[(5-Bromo-3-methoxy-pyrazin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B8314791.png)



